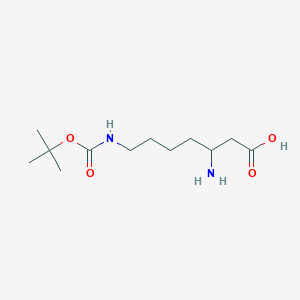

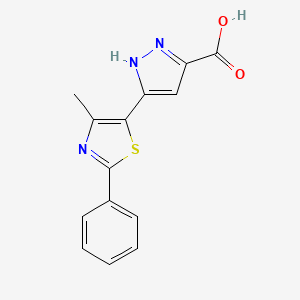

![molecular formula C21H24BF4N3 B12496611 (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium-Tetrafluoroborat ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter ein Pyrrolo[2,1-c]-1,2,4-triazolium-Kern, eine Phenylmethylgruppe und ein 2,4,6-Trimethylphenyl-Substituent. Das Tetrafluoroborat-Anion wird häufig verwendet, um die kationischen Spezies in verschiedenen chemischen Umgebungen zu stabilisieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium-Tetrafluoroborat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute der Verbindung verbessern. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium-Tetrafluoroborat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an bestimmten Positionen der aromatischen Ringe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

In der biologischen Forschung kann die Verbindung als Sonde zur Untersuchung von Enzyminteraktionen und zellulären Signalwegen verwendet werden. Ihre Fähigkeit, mit bestimmten Proteinen zu interagieren, macht sie wertvoll in biochemischen Assays.

Medizin

In der Medizin hat die Verbindung potenzielle Anwendungen in der Medikamentenentwicklung. Ihre einzigartige Struktur kann modifiziert werden, um ihre pharmakologischen Eigenschaften zu verbessern, was sie zu einem Kandidaten für therapeutische Mittel macht.

Industrie

Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium-Tetrafluoroborat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktiven Zentren binden und bestimmte biochemische Signalwege hemmen oder aktivieren. Der genaue Mechanismus kann je nach biologischem Kontext und dem spezifischen Ziel variieren.

Wirkmechanismus

The mechanism of action of (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazoliumchlorid

- (5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazoliumbromid

Einzigartigkeit

Das Tetrafluoroborat-Anion in (5R)-6,7-Dihydro-5-(Phenylmethyl)-2-(2,4,6-Trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium-Tetrafluoroborat verleiht im Vergleich zu seinen Chlorid- und Bromid-Gegenstücken einzigartige Stabilitäts- und Löslichkeitseigenschaften. Dies macht es besonders nützlich in bestimmten chemischen und biologischen Anwendungen, in denen diese Eigenschaften von Vorteil sind.

Eigenschaften

Molekularformel |

C21H24BF4N3 |

|---|---|

Molekulargewicht |

405.2 g/mol |

IUPAC-Name |

5-benzyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H24N3.BF4/c1-15-11-16(2)21(17(3)12-15)24-14-23-19(9-10-20(23)22-24)13-18-7-5-4-6-8-18;2-1(3,4)5/h4-8,11-12,14,19H,9-10,13H2,1-3H3;/q+1;-1 |

InChI-Schlüssel |

WXHVZXYVEMIPOO-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)CC4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)

![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)